molecular formula C25H28N2O6 B4050396 methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B4050396
M. Wt: 452.5 g/mol
InChI Key: CZCUVSPPQRPLMT-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.19473662 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

A novel approach for transforming 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines through oxidative removal of a benzylic methylene group by C-C and C-N bond cleavage, followed by new aryl C-N bond formation under radical conditions, was reported by Laha et al. This method employs transition-metal-free conditions, highlighting the compound's potential in organic synthesis and transformation processes (Laha, Tummalapalli, & Gupta, 2014).

Structural Analysis

Wang et al. synthesized a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives and determined the crystal structure of one specific derivative via X-ray single-crystal diffraction. This research contributes to the understanding of the molecular structure and potential functionalities of these compounds (Wang, Bao, Wang, Li, Chen, & Han, 2014).

Application in Material Science

The synthesis and application of benzodiazepine derivatives, including structurally related compounds, have been investigated for their corrosion inhibition properties on mild steel in acidic media. Laabaissi et al. conducted experimental and theoretical studies, showing that these compounds act as good corrosion inhibitors by forming a protective layer on the metal surface. This research demonstrates the compound's utility beyond pharmaceutical applications, extending to material science and engineering (Laabaissi, Rbaa, Benhiba, Rouifi, Kumar, Bentiss, Oudda, Lakhrissi, Warad, & Zarrouk, 2021).

Innovative Synthetic Methods

In another study, Chechina et al. described the synthesis of 11-Aroyl-2,3,4,5,10,11-hexahydrodibenzo[b,е][1,4]diazepin-1-ones through the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates. This work not only expands the synthetic methodologies for creating such compounds but also explores their chemical properties, including alkylation, acetylation, and nitrosation (Chechina, Kravchuk, Оmelchenko, Shishkin, & Kolos, 2015).

Properties

IUPAC Name

methyl 9-methyl-7-oxo-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-13-10-17-22(24(28)21(13)25(29)33-5)23(27-16-9-7-6-8-15(16)26-17)14-11-19(31-3)20(32-4)12-18(14)30-2/h6-9,11-13,21,23,26-27H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUVSPPQRPLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 2
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 3
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 4
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

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